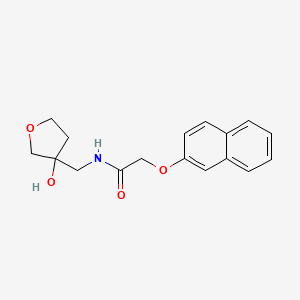
3-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O2S and its molecular weight is 316.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Pyrazole derivatives, synthesized from related compounds, have shown significant in vitro antimicrobial and anticancer activity. Some synthesized compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Precursors to Heterocyclic o-Quinodimethanes
Compounds related to the query chemical have been used as precursors to generate heterocyclic o-quinodimethanes through ring closure reactions. These reactions are significant for synthesizing structurally diverse libraries of compounds with potential pharmacological applications (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).
Synthesis of Schiff Base Ligands
New Schiff base ligands synthesized from pyrazole derivatives have been characterized and studied for their tautomeric equilibria and crystal structure analyses, contributing to the understanding of their structural properties and potential in catalysis and other applications (Hayvalı, Unver, & Svoboda, 2010).
Neuroprotective Agents
Research into compounds structurally related to the query has led to the development of new neuroprotective agents for ischemia-reperfusion damage, with studies focusing on their metabolism in rats to understand their biotransformation and potential therapeutic applications (Kim et al., 2002).
Mecanismo De Acción
Target of Action
The compound, also known as “3-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride”, is a complex molecule with potential biological activitySimilar compounds containing the imidazole moiety have been reported to interact with various targets . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The compound contains a pyrazole moiety, which is known to exhibit tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Compounds containing the imidazole moiety are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The compound contains an imidazole moiety, which is known to be highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities .
Action Environment
The compound’s structure, particularly the presence of the imidazole and pyrazole moieties, may influence its stability and reactivity .
Propiedades
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxothiolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.2ClH/c1-8-9(6-13(2)12-8)5-11-10-3-4-16(14,15)7-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJZVSPMXGNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2CCS(=O)(=O)C2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2890170.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2890172.png)
![(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2890173.png)
![1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2890175.png)

![2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B2890181.png)
![3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide](/img/structure/B2890183.png)

![2-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2890186.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2890187.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2890188.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2890190.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2890191.png)
